molecular formula C13H24N2O3 B2371995 (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate CAS No. 1349807-58-4

(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Cat. No. B2371995
CAS RN: 1349807-58-4
M. Wt: 256.346
InChI Key: YGLAKKRUEGJYMY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” is a chemical compound with the molecular formula C16H22N2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” can be found in chemical databases .

Scientific Research Applications

Synthesis and Process Development

  • Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Manufacture : The compound has been synthesized as an intermediate in the production of a lymphocyte function-associated antigen 1 inhibitor. It's prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing its potential in large-scale pharmaceutical manufacturing (Li et al., 2012).

  • Asymmetric Synthesis for Nociceptin Antagonists : An efficient and practical asymmetric synthesis method for a similar compound, useful in the synthesis of nociceptin antagonists, has been developed. This method includes diastereoselective reduction and efficient isomerization steps, indicating the compound's importance in creating specific molecular structures (Jona et al., 2009).

Chemical Reactions and Synthesis Techniques

  • In Diels‐Alder Reactions : The compound has been used in Diels-Alder reactions, demonstrating its role in creating complex molecular structures (Padwa et al., 2003).

  • Piperidine Derivative Synthesis : It has been utilized in reactions to afford piperidine derivatives, indicating its versatility in synthesizing various biologically active compounds (Moskalenko & Boev, 2014).

  • Intermediate in Biologically Active Compounds : Its use as an important intermediate in the synthesis of crizotinib, a biologically active compound, highlights its significance in pharmaceutical synthesis (Kong et al., 2016).

Chemical Structure and Characterization

  • Structure Characterization Using NMR : There's research focused on the characterization of its structure using 2D heteronuclear NMR experiments, showing the compound's complex structure and the techniques needed for its analysis (Aouine et al., 2016).

Application in Catalysis and Reactions

  • Use in Photoredox-Catalyzed Reactions : The compound has been applied in photoredox-catalyzed reactions to assemble a range of 3-aminochromones, demonstrating its role in facilitating complex chemical transformations (Wang et al., 2022).

Safety and Hazards

“®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” is intended for R&D use only. It is not for medicinal or household use .

properties

IUPAC Name

tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAKKRUEGJYMY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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